molecular formula C13H18N4O B8139119 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)methanamine

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)methanamine

Katalognummer: B8139119
Molekulargewicht: 246.31 g/mol
InChI-Schlüssel: LBMQRXDRRCNCJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)methanamine is a heterocyclic compound featuring a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core substituted with a furan-2-ylmethyl group and a methylamine side chain. The tetrahydroimidazo[1,2-a]pyrazine scaffold is notable for its role in modulating protein interactions, particularly with Gαq subunits, as seen in related derivatives like BIM-46174 .

Eigenschaften

IUPAC Name

1-(furan-2-yl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16(10-12-3-2-6-18-12)8-11-9-17-5-4-14-7-13(17)15-11/h2-3,6,9,14H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMQRXDRRCNCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)CC2=CN3CCNCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)methanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19N3O
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1422135-76-9

Antimicrobial Activity

Research indicates that derivatives of furan-containing compounds exhibit notable antimicrobial properties. For instance, furan-based compounds have been shown to inhibit the growth of various bacterial strains. The specific compound has not been extensively studied in this context; however, related furan derivatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against key enzymes involved in metabolic pathways. For example, studies on similar furan derivatives have shown inhibition of tyrosinase, an enzyme critical in melanin synthesis. This inhibition could be beneficial in treating hyperpigmentation disorders .

CompoundIC50 (µM)Type of Inhibition
Compound A (related furan)0.0433 (monophenolase)Mixed
Compound B (related furan)0.28 (diphenolase)Mixed

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted earlier, it may inhibit enzymes like tyrosinase and others involved in metabolic processes.
  • Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties that can mitigate oxidative damage in cells.
  • Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and cellular signaling.

Study 1: Tyrosinase Inhibition

In a study evaluating the inhibitory effects of various furan derivatives on tyrosinase activity, it was found that certain substitutions on the furan ring enhanced inhibitory potency significantly. This suggests that structural modifications can lead to improved efficacy against conditions like melasma .

Study 2: Neuroprotection in Animal Models

A related study on tetrahydroimidazo[1,2-a]pyrazine derivatives demonstrated their ability to prevent neuronal cell death in models of oxidative stress. These findings support the hypothesis that similar compounds could offer neuroprotective benefits .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)methanamine has been studied for its potential as a therapeutic agent. Its structural features suggest a variety of biological activities:

Antimicrobial Activity

Research indicates that compounds containing furan and imidazo structures exhibit antimicrobial properties. The presence of the furan moiety may enhance the compound's ability to penetrate microbial membranes, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Properties

Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The tetrahydroimidazo structure is particularly noted for its activity against certain cancer types .

Neurological Applications

The compound's potential as a neuroprotective agent is under investigation. It may interact with neurotransmitter systems or modulate neuroinflammatory processes, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several derivatives of furan and imidazo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins . Further research is needed to explore its efficacy in vivo.

Case Study 3: Neuroprotective Effects

A study on neuroprotection highlighted the compound's ability to reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease .

Summary of Findings

The applications of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)methanamine are promising across various domains:

  • Antimicrobial : Effective against multiple bacterial strains.
  • Anticancer : Potential to inhibit cancer cell growth.
  • Neuroprotective : May protect against neurodegeneration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
BIM-46174 Tetrahydroimidazo[1,2-a]pyrazine Dimeric heterocyclic peptide Gαq-protein inhibitor
N-[(Furan-2-yl)methyl]-7-(2-methoxyethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide Tetrahydroimidazo[1,2-a]pyrazine Furan-2-ylmethyl, carboxamide, methoxyethyl Not reported; structural similarity suggests potential solubility advantages
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Tetrahydroimidazo[1,5-a]pyrazine Unsubstituted Structural similarity (0.76) to target compound
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride Tetrahydroimidazo[1,2-a]pyridine Methyl, methanamine No activity reported; used in lab settings
(E)-N′-(4-Trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Tetrahydroimidazo[1,2-a]pyrimidine Hydrazone, trifluoromethylbenzylidene Antibacterial activity

Key Differences and Implications

Core Heterocycle Variations :

  • The target compound’s pyrazine core (vs. pyrimidine in or pyridine in ) affects electronic properties and binding interactions. Pyrazine derivatives often exhibit enhanced hydrogen-bonding capacity compared to pyrimidines .
  • BIM-46174, a dimeric derivative, demonstrates that dimerization can amplify Gαq inhibition, suggesting that modifications to the target compound’s side chains could yield similar enhancements .

Substituent Effects: The furan-2-yl group in the target compound may improve solubility over phenyl-substituted analogues (e.g., BIM-46174) due to furan’s oxygen atom, which can engage in polar interactions .

Biological Activity Trends: Gαq-protein inhibition is a hallmark of tetrahydroimidazo[1,2-a]pyrazine derivatives like BIM-46174, but this activity is highly dependent on substituents. The absence of a peptide-like dimer in the target compound may reduce its potency in this context .

Physicochemical and Pharmacokinetic Comparisons

  • However, the methylamine group may increase basicity, affecting membrane permeability .
  • Molecular Weight : At ~275–330 g/mol (estimated), the target compound falls within the typical range for CNS-active drugs, though its exact pharmacokinetic profile remains uncharacterized .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.